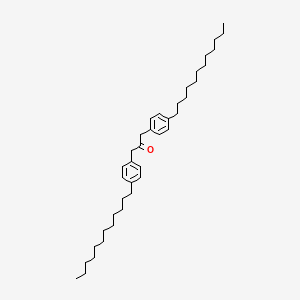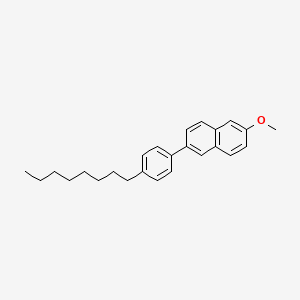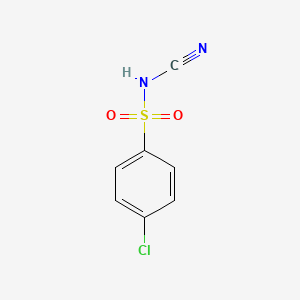![molecular formula C11H21N3O3 B14251281 Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]- CAS No. 189177-46-6](/img/structure/B14251281.png)
Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique molecular structure, which allows it to participate in a variety of chemical reactions and exhibit specific biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- typically involves multiple steps. One common method includes the reaction of N,N-dimethyl-1,4-butanediamine with a suitable acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical processes within cells. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- include:
Marimastat: A broad-spectrum matrix metalloproteinase inhibitor.
Batimastat: Another matrix metalloproteinase inhibitor with similar structural features.
Saquinavir mesylate: An inhibitor used in the treatment of HIV.
Uniqueness
What sets Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- apart from these similar compounds is its specific molecular configuration, which imparts unique reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propiedades
Número CAS |
189177-46-6 |
|---|---|
Fórmula molecular |
C11H21N3O3 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-[4-(methylamino)-4-oxobutyl]butanediamide |
InChI |
InChI=1S/C11H21N3O3/c1-12-9(15)5-4-8-13-10(16)6-7-11(17)14(2)3/h4-8H2,1-3H3,(H,12,15)(H,13,16) |
Clave InChI |
WHPPTIMSMVTXNB-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CCCNC(=O)CCC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


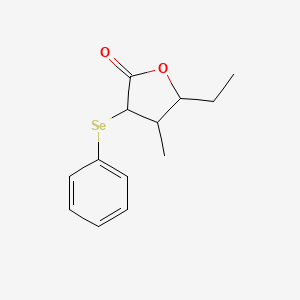
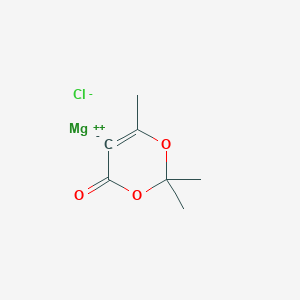
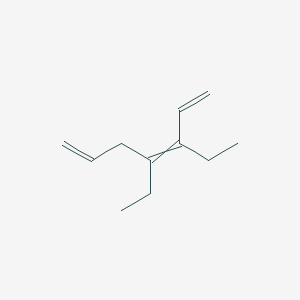
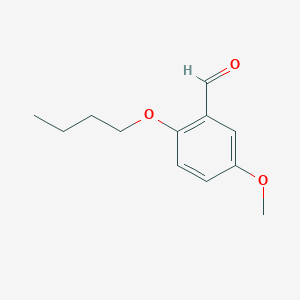
![1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14251224.png)
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)

![2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14251242.png)
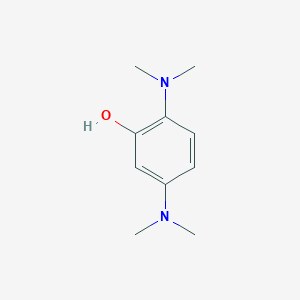
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
